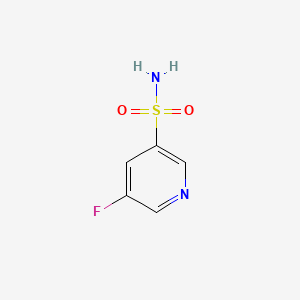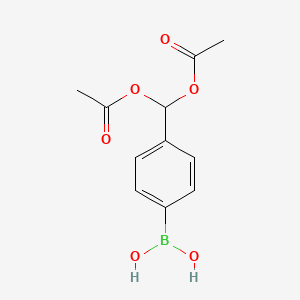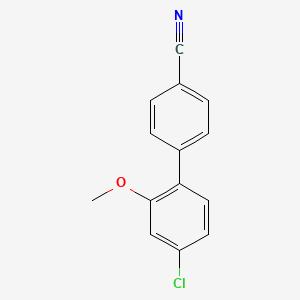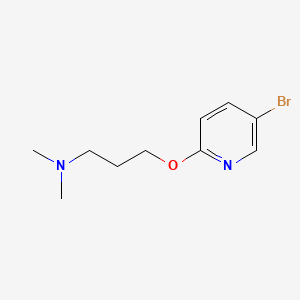
2,6-DIFLUOROBENZOIC-D3 ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorobenzoic-D3 acid is a deuterated form of 2,6-difluorobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct isotopic labeling. The molecular formula for this compound is C7D3F2O2, and it is commonly utilized in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorobenzoic-D3 acid typically involves the deuteration of 2,6-difluorobenzoic acid. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Exchange Reactions: Utilizing deuterated solvents and bases to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the integrity of the fluorinated benzoic acid structure.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2,6-difluorobenzyl alcohol or 2,6-difluorobenzaldehyde.
Oxidation: Formation of 2,6-difluorobenzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the petrochemical industry as a conservative tracer to monitor fluid flow and distribution in reservoirs.
Wirkmechanismus
The mechanism of action of 2,6-difluorobenzoic-D3 acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity and accurate tracing in various applications. The fluorine atoms enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in synthetic and analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluorobenzoic Acid: The non-deuterated form, commonly used in similar applications but with different stability and reactivity profiles.
2,4-Difluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns, affecting its chemical properties and applications.
2,3-Difluorobenzoic Acid: Similar structure but with fluorine atoms in different positions, leading to distinct reactivity and uses.
Uniqueness: 2,6-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and prolonged activity are required.
Eigenschaften
CAS-Nummer |
1219804-21-3 |
|---|---|
Molekularformel |
C7H4F2O2 |
Molekulargewicht |
161.122 |
IUPAC-Name |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F |
Synonyme |
2,6-DIFLUOROBENZOIC-D3 ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)
![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)
![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)


![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B566885.png)
![5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566886.png)
